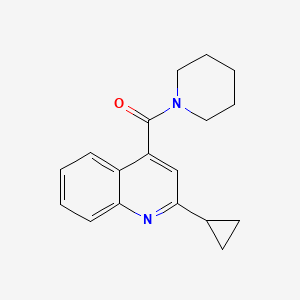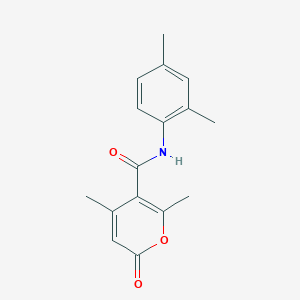![molecular formula C16H16FNO3 B7461795 2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)
2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Fosfluconazole, and it belongs to the class of triazole antifungal agents.
Scientific Research Applications
The scientific research on 2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione has focused on its potential applications as an antifungal agent. This compound has been shown to have activity against a wide range of fungal pathogens, including Candida species, Aspergillus species, and Cryptococcus neoformans. This compound has also been studied for its potential use in the treatment of systemic fungal infections in immunocompromised patients.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione involves inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase. This enzyme is involved in the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane and leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione have been studied in vitro and in vivo. This compound has been shown to have low toxicity to mammalian cells and has a favorable pharmacokinetic profile. In animal studies, this compound has been shown to have good oral bioavailability and to be effective against systemic fungal infections.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione in lab experiments include its broad-spectrum antifungal activity, low toxicity to mammalian cells, and favorable pharmacokinetic profile. The limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for research on 2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione. These include:
1. Optimization of the synthesis method to reduce the cost and improve the yield of this compound.
2. Investigation of the potential use of this compound in combination with other antifungal agents to enhance its efficacy.
3. Study of the mechanism of resistance to this compound in fungal pathogens and development of strategies to overcome resistance.
4. Investigation of the potential use of this compound in the treatment of other fungal infections, such as dermatophytosis and mucormycosis.
5. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of systemic fungal infections in humans.
Conclusion:
2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione is a chemical compound that has potential applications as an antifungal agent. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of fungal infections.
Synthesis Methods
The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione involves the reaction of 2-(4-fluorophenyl)-2-oxoethylamine with 1,3-dioxo-2-azaspiro[4.4]nonane in the presence of a suitable catalyst. This compound can also be synthesized by reacting 2-(4-fluorophenyl)-2-oxoethylamine with 1,3-dioxo-2-azaspiro[4.4]nonane-2-carboxylic acid in the presence of a coupling reagent.
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c17-12-5-3-11(4-6-12)13(19)10-18-14(20)9-16(15(18)21)7-1-2-8-16/h3-6H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTKMVMPVAJJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone](/img/structure/B7461728.png)

![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7461744.png)


![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)







![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)